molecular formula C9H10IN5O5 B12403594 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B12403594
M. Wt: 395.11 g/mol
InChI Key: VSZBJBKLFZODID-TZLAVLDLSA-N
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Description

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azido group, a hydroxyl group, and an iodopyrimidine moiety, making it a subject of interest in medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate diols and protecting groups.

    Introduction of the azido group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by an azide ion.

    Iodination of the pyrimidine ring: This can be accomplished using iodine or iodinating reagents under controlled conditions to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The iodopyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group can produce primary amines.

Scientific Research Applications

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The iodopyrimidine moiety can interact with nucleic acids or proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique due to the presence of both an azido group and an iodopyrimidine moiety, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C9H10IN5O5

Molecular Weight

395.11 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10IN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19)/t4-,5?,6+,8-/m1/s1

InChI Key

VSZBJBKLFZODID-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O)I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)I

Origin of Product

United States

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